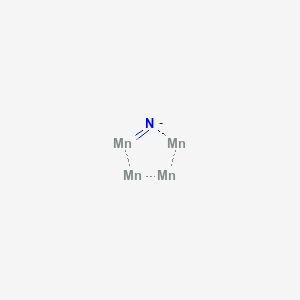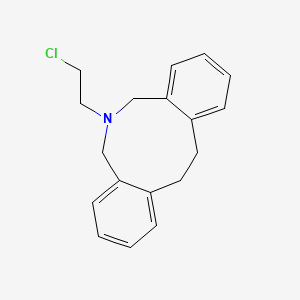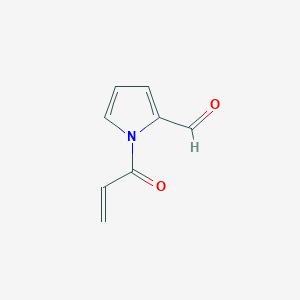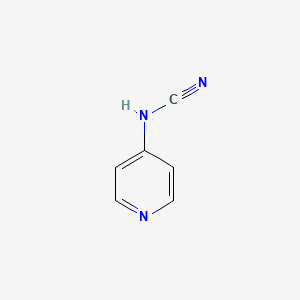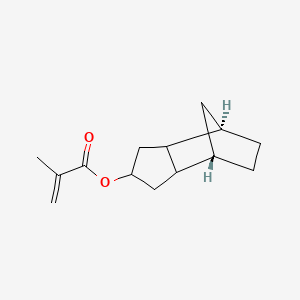
Dicyclopentanyl Methacrylate, (stabilized with MEHQ)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclopentanyl Methacrylate, stabilized with monomethyl ether hydroquinone (MEHQ), is a chemical compound with the molecular formula C14H20O2. It is a colorless to almost colorless clear liquid with a molecular weight of 220.31 g/mol . This compound is primarily used in the production of polymers and copolymers due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Dicyclopentanyl Methacrylate can be synthesized through the addition reaction between methacrylic acid and dicyclopentadiene. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Dicyclopentanyl Methacrylate involves the use of large-scale reactors where methacrylic acid and dicyclopentadiene are combined in the presence of a catalyst. The reaction mixture is then purified through distillation and other separation techniques to obtain the final product with high purity .
化学反応の分析
Types of Reactions
Dicyclopentanyl Methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers.
Substitution Reactions: It can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Polymerization: The major products are polymers and copolymers with varying properties depending on the comonomers used.
Substitution Reactions: The products depend on the nucleophile used in the reaction.
科学的研究の応用
Dicyclopentanyl Methacrylate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various polymers and copolymers with unique properties.
Biology: It is used in the development of biocompatible materials for medical applications.
Medicine: It is used in the production of drug delivery systems and other medical devices.
作用機序
The mechanism of action of Dicyclopentanyl Methacrylate involves its ability to undergo polymerization and form cross-linked networks. This property is utilized in the production of high-performance materials with enhanced mechanical and chemical properties. The molecular targets and pathways involved in its action are primarily related to its reactivity with other monomers and initiators during the polymerization process .
類似化合物との比較
Similar Compounds
- Isobornyl Methacrylate
- Triethylene Glycol Dimethacrylate
- Ethylene Dimethacrylate
Uniqueness
Dicyclopentanyl Methacrylate is unique due to its ability to form highly cross-linked polymers with excellent chemical resistance and mechanical properties. Compared to similar compounds, it offers superior performance in applications requiring high durability and stability .
特性
分子式 |
C14H20O2 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
[(1S,7R)-4-tricyclo[5.2.1.02,6]decanyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H20O2/c1-8(2)14(15)16-11-6-12-9-3-4-10(5-9)13(12)7-11/h9-13H,1,3-7H2,2H3/t9-,10+,11?,12?,13? |
InChIキー |
KFVLPEIMNOGRJP-DBMHSUKLSA-N |
異性体SMILES |
CC(=C)C(=O)OC1CC2[C@@H]3CC[C@@H](C3)C2C1 |
正規SMILES |
CC(=C)C(=O)OC1CC2C3CCC(C3)C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


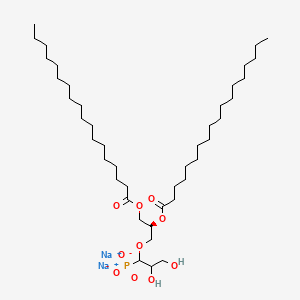
![2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13831619.png)

![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13831640.png)
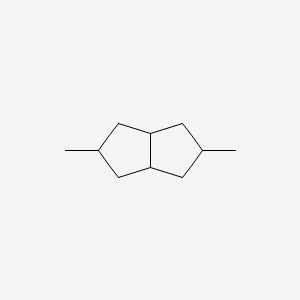
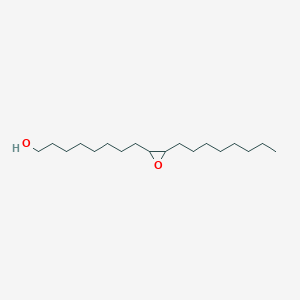

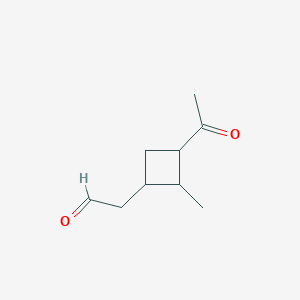
![2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol](/img/structure/B13831665.png)
